An In-Depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG3-acid): A Heterotrifunctional Linker for Advanced Drug Development
An In-Depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG3-acid): A Heterotrifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Azido-PEG3)-N-bis(PEG3-acid), a versatile heterotrifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
N-(Azido-PEG3)-N-bis(PEG3-acid) is a branched molecule featuring a central nitrogen atom derivatized with three distinct PEGylated arms. Two of these arms terminate in carboxylic acid functional groups, while the third arm is functionalized with an azide group. The PEG3 spacers in each arm enhance the molecule's hydrophilicity and provide flexibility.
The key reactive moieties of this linker are:
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Two Carboxylic Acid (-COOH) Groups: These groups are readily activated for the formation of stable amide bonds with primary or secondary amines on target molecules, such as ligands for proteins of interest or E3 ubiquitin ligases.
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One Azide (-N₃) Group: This functional group is primed for bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for highly efficient and specific conjugation to alkyne-modified molecules.
The presence of these three functional groups on a central scaffold allows for the convergent synthesis of complex molecular architectures, such as trifunctional PROTACs or other multi-component bioconjugates.
Physicochemical and Storage Data
A summary of the key quantitative data for N-(Azido-PEG3)-N-bis(PEG3-acid) is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₅₀N₄O₁₃ | [1] |
| Molecular Weight | 626.69 g/mol | [1] |
| CAS Number | 2055042-57-2 | [1] |
| Appearance | White to off-white solid or oil | |
| Purity | Typically ≥95% | |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [1] |
| Solubility | Soluble in water, DMSO, DMF, and DCM. | [2] |
Role in PROTACs and Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[3] A typical PROTAC consists of a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3]
N-(Azido-PEG3)-N-bis(PEG3-acid) is particularly well-suited for the construction of advanced PROTACs due to its trifunctional nature. This allows for the creation of PROTACs with additional functionalities, such as a targeting moiety for specific cell types or an imaging agent. The PEG linkers contribute to improved solubility and cell permeability of the final PROTAC molecule, which is often a challenge for these relatively large molecules.[4][5][6]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC is depicted in the following signaling pathway diagram. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key chemical transformations involving N-(Azido-PEG3)-N-bis(PEG3-acid). It is important to note that these are general protocols and may require optimization for specific substrates and applications.
Amide Bond Formation with Carboxylic Acid Groups
The two carboxylic acid moieties can be coupled to amine-containing molecules using standard peptide coupling reagents.
Objective: To conjugate an amine-containing molecule (e.g., a POI ligand) to one or both of the carboxylic acid groups of the linker.
Materials:
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N-(Azido-PEG3)-N-bis(PEG3-acid)
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Amine-containing molecule (e.g., POI-NH₂)
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Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
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Organic base (e.g., DIPEA or triethylamine)
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Anhydrous aprotic solvent (e.g., DMF or DCM)
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Reaction vessel and magnetic stirrer
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Analytical and preparative HPLC
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Mass spectrometer
Procedure:
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Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(Azido-PEG3)-N-bis(PEG3-acid) (1 equivalent) in anhydrous DMF.
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 equivalents per carboxylic acid group to be reacted) and the organic base (e.g., DIPEA, 2-3 equivalents per carboxylic acid group) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups.
-
Coupling: Add the amine-containing molecule (1-2.2 equivalents, depending on whether one or both acid groups are to be functionalized) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The crude product is then purified by preparative reverse-phase HPLC to yield the desired conjugate.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and ¹H NMR spectroscopy.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group can be efficiently coupled to a terminal alkyne using a copper(I) catalyst.
Objective: To conjugate an alkyne-containing molecule to the azide arm of the linker.
Materials:
-
Azide-functionalized linker (from section 3.1 or the starting material)
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Alkyne-containing molecule
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Copper ligand (e.g., THPTA or TBTA)
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Solvent system (e.g., t-BuOH/H₂O or DMSO)
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Reaction vessel and magnetic stirrer
-
Analytical and preparative HPLC
-
Mass spectrometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand in a suitable solvent (typically water or DMSO).
-
Reaction Setup: In a reaction vessel, dissolve the azide-functionalized molecule (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in the chosen solvent system.
-
Catalyst Addition: Add the copper ligand to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiation: Add a freshly prepared solution of sodium ascorbate (typically 5-10 equivalents relative to copper) to the reaction mixture to reduce Cu(II) to the active Cu(I) species and initiate the cycloaddition.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by LC-MS.
-
Purification: Once the reaction is complete, the product can be purified by preparative reverse-phase HPLC.
-
Characterization: Verify the structure and purity of the triazole-linked product by LC-MS and ¹H NMR.
Logical Workflow for Trifunctional PROTAC Synthesis
The following diagram illustrates a logical workflow for the synthesis of a trifunctional PROTAC using N-(Azido-PEG3)-N-bis(PEG3-acid), where two different ligands and a functional moiety are attached.
Conclusion
N-(Azido-PEG3)-N-bis(PEG3-acid) is a valuable and versatile tool for the synthesis of complex biomolecules, particularly in the rapidly advancing field of targeted protein degradation. Its heterotrifunctional nature, combined with the beneficial properties of the PEG spacers, allows for the rational design and construction of next-generation PROTACs and other drug conjugates. The experimental protocols and workflows provided in this guide serve as a foundation for researchers to incorporate this powerful linker into their drug discovery and development programs. As with any multi-step synthesis, careful optimization of reaction conditions and rigorous characterization of intermediates and final products are paramount to success.
References
- 1. explorationpub.com [explorationpub.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. tandfonline.com [tandfonline.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
